molecular formula C14H12O4 B8542244 Methyl 4-formyl-1-methoxy-2-naphthoate

Methyl 4-formyl-1-methoxy-2-naphthoate

Cat. No. B8542244
M. Wt: 244.24 g/mol
InChI Key: WOVJSCBFSILNNS-UHFFFAOYSA-N
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Patent
US08883850B2

Procedure details

To a solution of methyl 4-bromo-1-methoxy-2-naphthoate (see Example 2, 5.00 g, 16.9 mmol) in a 105 mL of a 20:1 mixture of THF:water under an atmosphere of nitrogen was added potassium carbonate (2.58 g, 18.6 mmol), potassium vinyltrifluoroborate (3.40 g, 25.4 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (1.24 g, 1.69 mmol). The reaction was heated at 65° C. for 65 hours, cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate was concentrated in vacuo to provide methyl 4-formyl-1-methoxy-2-naphthoate that gave a mass ion (ES+) of 242.3 for [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:13])=[C:4]([C:14]([O:16][CH3:17])=[O:15])[CH:3]=1.[C:18](=O)([O-])[O-:19].[K+].[K+].C([B-](F)(F)F)=C.[K+].ClCCl>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O.C1COCC1>[CH:18]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:13])=[C:4]([C:14]([O:16][CH3:17])=[O:15])[CH:3]=1)=[O:19] |f:1.2.3,4.5,8.9.10.11|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C2=CC=CC=C12)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
1.24 g
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(C2=CC=CC=C12)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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